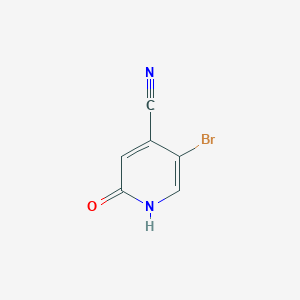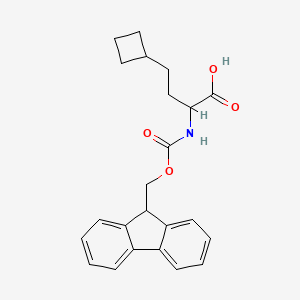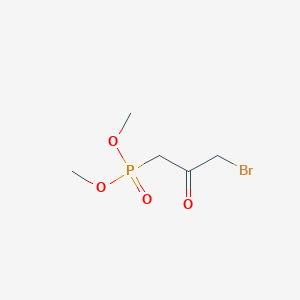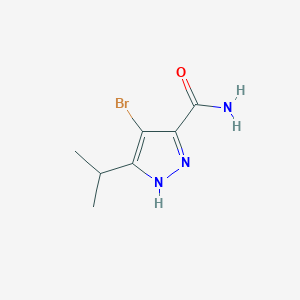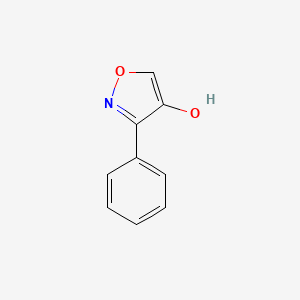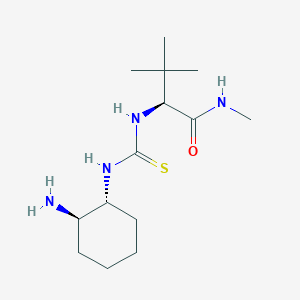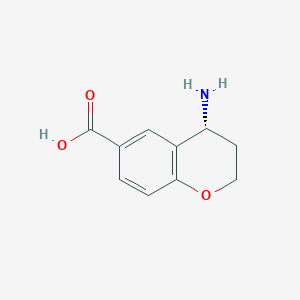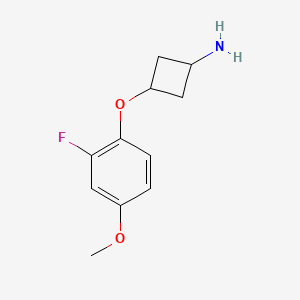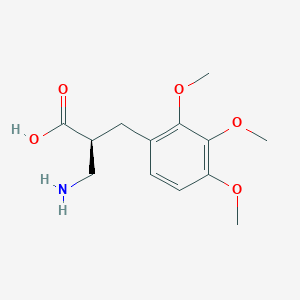
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a trimethoxybenzyl group attached to a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst and solvent to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(2,3,4-trimethoxybenzyl)propanoic acid: shares similarities with other amino acid derivatives and trimethoxybenzyl-containing compounds.
Trimetazidine: A compound with a similar trimethoxybenzyl group, used in the treatment of angina pectoris.
Bis-(2,3,4-trimethoxybenzyl)alkanediamines: Compounds with cardiotropic activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19NO5 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-(2,3,4-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-4-8(6-9(7-14)13(15)16)11(18-2)12(10)19-3/h4-5,9H,6-7,14H2,1-3H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
OSZKUBDQYRTIJC-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)C[C@@H](CN)C(=O)O)OC)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(CN)C(=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



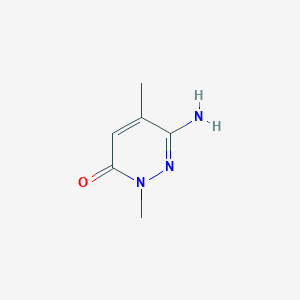
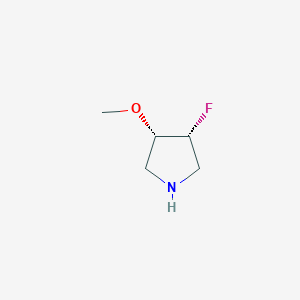
![(6AS,10R)-2-chloro-10-methyl-4-(1-(methylsulfonyl)cyclopropyl)-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12962978.png)
